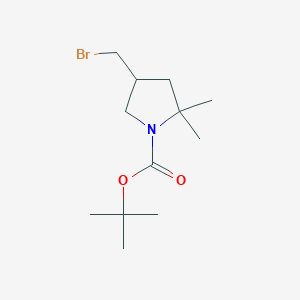

Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The pyrrolidine ring is substituted with a tert-butyl carboxylate group and a bromomethyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring, a bromomethyl group, and a tert-butyl carboxylate group. The bromomethyl group would be a good leaving group in reactions, and the carboxylate group could participate in various reactions as well .Chemical Reactions Analysis

As a bromomethyl compound, it could undergo various substitution and elimination reactions. The carboxylate group could also participate in esterification and amidation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. As a bromomethyl compound, it would likely be relatively dense and have a high boiling point. The presence of the carboxylate group could make it polar and potentially soluble in polar solvents .Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Organic synthesis often utilizes tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate as an intermediate or reactant for the synthesis of complex molecules. For example, it has been employed in the synthesis of heterocyclic compounds, such as pyrimidine derivatives, demonstrating its utility in building diverse molecular architectures (Bovy & Rico, 1993). Additionally, its use in synthesizing key intermediates for small molecule anticancer drugs highlights its importance in drug development processes (Zhang et al., 2018).

Polymer Science

In polymer science, this compound derivatives are used in the synthesis of polymers with specific properties. For instance, the synthesis and characterization of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol show the versatility of tert-butyl derivatives in creating polymers with high thermal stability and solubility in polar solvents (Hsiao et al., 2000).

Medicinal Chemistry

In medicinal chemistry, this compound serves as a key intermediate in the synthesis of biologically active compounds. For example, its role in the synthesis of a novel dipeptidyl peptidase-4 inhibitor showcases its utility in developing new therapeutic agents (Yoo et al., 2008). Furthermore, the creation of intermediates for EP2 receptor-selective prostaglandin E2 agonists emphasizes its application in drug discovery aimed at healing bone fractures (Prakash et al., 2008).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22BrNO2/c1-11(2,3)16-10(15)14-8-9(7-13)6-12(14,4)5/h9H,6-8H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGSOBPJRQGCES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1C(=O)OC(C)(C)C)CBr)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2736566.png)

![(1R)-8-Methoxy-4-methyl-10-oxa-4-azatetracyclo[7.6.1.01,11.05,16]hexadeca-5(16),6,8-trien-13-ol](/img/structure/B2736570.png)

![N-(3-ethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2736579.png)